3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE
Description
This compound features a benzamide core substituted with 3,4,5-trimethoxy groups, linked via a methylene bridge to a 1,3,4-oxadiazole ring. The oxadiazole is further functionalized with a sulfanyl-ethyl group bearing a ketone and a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S/c1-33-19-13-17(14-20(34-2)23(19)35-3)24(32)26-15-21-27-28-25(36-21)37-16-22(31)30-11-9-29(10-12-30)18-7-5-4-6-8-18/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAIBNHRBKWOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Trimethoxybenzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by reacting a hydrazide with carbon disulfide and an alkylating agent.
Coupling of the Piperazine and Oxadiazole Moieties: The piperazine derivative is then coupled with the oxadiazole intermediate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the piperazine moiety, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the oxadiazole or piperazine rings.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzamide core may interact with hydrophobic pockets, while the piperazine and oxadiazole moieties can form hydrogen bonds or electrostatic interactions with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzamide and Piperazine Moieties
- Compound A (3,4-Dimethoxy-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide): Structure: Shares the benzamide core and 4-phenylpiperazine group but lacks the oxadiazole-sulfanyl-ethyl-ketone chain. Instead, it has a dimethoxy-substituted benzamide and a phenyl-piperazine carbonyl group . Bioactivity: Piperazine derivatives are often associated with CNS activity (e.g., dopamine receptor antagonism).
- Compound B (I02 ligand from PDB): Structure: Contains a benzamide linked to a 1,3,4-oxadiazole ring and fluorophenyl-ethyl group but substitutes the piperazine with a methyl-sulfonamide group . Bioactivity: Demonstrated binding to enzymes (PDB data), suggesting kinase or protease inhibition.
Oxadiazole-Containing Analogues
- Compound C (5-Substituted-1,3,4-oxadiazol-2-yl derivatives) :
- Structure : Features a 1,3,4-oxadiazole ring with phenyl or methyl groups but lacks the benzamide and piperazine moieties .
- Bioactivity : Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the oxadiazole’s electron-deficient nature disrupting bacterial membranes. The target compound’s additional piperazine may broaden its spectrum to include fungal targets.
Computational Similarity Analysis
Using Tanimoto and Dice indices (MACCS and Morgan fingerprints) :
| Compound | Tanimoto (MACCS) | Dice (MACCS) | Tanimoto (Morgan) | Dice (Morgan) |
|---|---|---|---|---|
| Target Compound | 1.00 | 1.00 | 1.00 | 1.00 |
| Compound A | 0.65 | 0.72 | 0.58 | 0.67 |
| Compound B | 0.71 | 0.78 | 0.63 | 0.70 |
| Compound C | 0.42 | 0.50 | 0.37 | 0.45 |
Key Findings :
- Highest similarity with Compound B (oxadiazole and benzamide), but lower scores for Compound A (piperazine without oxadiazole).
- Low similarity with Compound C highlights the critical role of the benzamide-piperazine scaffold in differentiating the target compound.
Bioactivity Profile Correlations
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals:
- Compound A : Stronger affinity for dopamine D2 receptors (evident in clustered bioactivity profiles) but minimal antimicrobial action.
- Compound B : Clusters with kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound.
Key Insights :
- Higher logP in Compound B correlates with increased membrane permeability.
- The target compound’s moderate logP (3.2) balances solubility and bioavailability.
Biological Activity
The compound 3,4,5-trimethoxy-N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide (hereafter referred to as "the compound") has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of the compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Three methoxy groups on the benzene ring.
- A piperazine moiety which is known for its interaction with various receptors in the central nervous system.
- An oxadiazole ring , which is often associated with antimicrobial and anti-inflammatory activities.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate to significant antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains and fungi. For instance, a minimum inhibitory concentration (MIC) was established to compare its efficacy against standard antibiotics .
- Cholinesterase Inhibition : The compound has shown potential as a cholinesterase inhibitor. In studies assessing its effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it demonstrated selective inhibition of BChE with an IC50 comparable to established inhibitors like physostigmine .
- Anti-inflammatory Properties : The presence of the oxadiazole ring suggests possible anti-inflammatory activity. Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation .
The mechanisms underlying the biological activities of the compound can be summarized as follows:
- Receptor Interaction : The piperazine moiety is likely responsible for binding to neurotransmitter receptors, influencing neurotransmission and potentially providing neuroprotective effects.
- Enzyme Inhibition : The inhibition of cholinesterases indicates a potential for enhancing cholinergic signaling in the nervous system, which may be beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study compared various derivatives of oxadiazole compounds against bacterial pathogens. The results indicated that modifications at specific positions significantly enhanced antimicrobial activity .
- Cholinesterase Inhibition Study : Research evaluating the cholinesterase inhibitory properties of related benzamide derivatives found that structural variations could lead to significant differences in IC50 values, underscoring the importance of molecular design in drug development .
- In Vivo Anti-inflammatory Study : A related compound was tested in vivo for anti-inflammatory effects in animal models. The results showed a significant reduction in inflammation markers, suggesting that similar compounds may offer therapeutic benefits in inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
